Home > Products > Screening Compounds P90017 > N,N-DMT (succinate)
N,N-DMT (succinate) -

N,N-DMT (succinate)

Catalog Number: EVT-10955365
CAS Number:
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,N-Dimethyltryptamine succinate is a synthetic derivative of N,N-dimethyltryptamine, a naturally occurring psychedelic compound. This compound is classified under tryptamines, which are known for their psychoactive properties. N,N-Dimethyltryptamine succinate is primarily explored in clinical research for its potential therapeutic effects, particularly in treating major depressive disorder and other mental health conditions. The succinate form enhances the stability and solubility of the compound, making it suitable for pharmaceutical applications.

Source and Classification

N,N-Dimethyltryptamine succinate is synthesized from N,N-dimethyltryptamine, which can be derived from various natural sources, including plants like Mimosa tenuiflora. The classification of this compound falls within the broader category of tryptamines, which are characterized by their indole structure and significant effects on serotonin receptors in the brain.

Synthesis Analysis

Methods

The synthesis of N,N-dimethyltryptamine succinate can be achieved through several methods, with reductive amination being a prominent technique. This process typically involves the reaction of tryptamine derivatives with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Technical Details

  1. Starting Materials: The synthesis begins with tryptamine or its derivatives.
  2. Reduction Process: A common method involves using lithium aluminum hydride to reduce ketone intermediates to yield N,N-dimethyltryptamine.
  3. Salt Formation: The freebase form of N,N-dimethyltryptamine is then reacted with succinic acid to form the succinate salt, enhancing its stability and solubility for clinical use .
Molecular Structure Analysis

Structure

N,N-Dimethyltryptamine succinate has a complex molecular structure characterized by an indole ring system attached to two methyl groups at the nitrogen atom. The molecular formula can be represented as C14_{14}H18_{18}N2_2O4_4S, where the succinate moiety contributes to its solubility properties.

Data

  • Molecular Weight: Approximately 286.36 g/mol.
  • Structural Features: The compound features a tryptamine backbone with two methyl groups on the nitrogen and a succinic acid moiety providing the salt formation.
Chemical Reactions Analysis

Reactions

N,N-Dimethyltryptamine succinate undergoes various chemical reactions typical of tryptamines, including:

  • Acid-Base Reactions: The succinate salt can dissociate in solution, affecting its pharmacokinetics.
  • Metabolism: In vivo metabolism primarily involves oxidation by monoamine oxidase enzymes, leading to various metabolites that may also exhibit psychoactive properties.

Technical Details

The synthesis and reactions of N,N-dimethyltryptamine succinate are monitored using techniques such as gas chromatography-mass spectrometry and high-performance liquid chromatography to ensure purity and yield during production .

Mechanism of Action

Process

N,N-Dimethyltryptamine acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor sites in the central nervous system. This interaction leads to altered states of consciousness and has been linked to therapeutic effects in treating mood disorders.

Data

Research indicates that N,N-dimethyltryptamine can induce rapid changes in mood and perception, with some studies suggesting it may promote neuroplasticity through its action on serotonin pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents due to its salt form.

Chemical Properties

  • Stability: The succinate form enhances stability compared to freebase forms.
  • Melting Point: Specific melting point data may vary but is generally around 150-160°C depending on purity.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and differential scanning calorimetry are employed to characterize the physical properties and ensure compliance with pharmaceutical standards .

Applications

Scientific Uses

N,N-Dimethyltryptamine succinate is primarily researched for its potential applications in:

  • Psychiatric Treatments: Investigated for efficacy in treating major depressive disorder and anxiety disorders.
  • Psychedelic Research: Explored for its effects on consciousness and therapeutic potential in controlled settings.

The ongoing clinical trials aim to establish safety profiles and therapeutic dosages for future medical applications .

Introduction and Research Context

N,N-Dimethyltryptamine Succinate in Contemporary Neuropsychopharmacology Research

Contemporary research has positioned N,N-Dimethyltryptamine succinate as a valuable chemical tool for investigating consciousness mechanisms and developing rapid-acting neurotherapeutics. The succinate salt formulation enables precise pharmacokinetic studies that were previously challenging with unstable freebase preparations. Recent phase 2a clinical trials have demonstrated that vaporized N,N-Dimethyltryptamine formulations produce rapid and sustained antidepressant effects in treatment-resistant depression patients, with 71% of subjects showing significant response by day seven and effects persisting up to three months after a single administration session. This remarkable therapeutic timescale, substantially shorter than conventional antidepressants, highlights why pharmaceutical research has prioritized optimized N,N-Dimethyltryptamine formulations like the succinate salt [4].

Neuropharmacologically, N,N-Dimethyltryptamine succinate exhibits complex receptor interaction profiles that underpin its profound psychoactive effects. Research confirms high-affinity binding at serotonin 5-hydroxytryptamine-2A receptors (Ki = 0.06-0.5 μM), considered the primary mediator of its psychedelic properties. Additionally, it demonstrates significant activity at trace amine-associated receptors (activation EC50 = 1.2-4.5 μM), sigma-1 receptors (Ki = 14-65 μM), and various serotonin receptor subtypes including 5-hydroxytryptamine-1A, 5-hydroxytryptamine-2C, and 5-hydroxytryptamine-3. This polypharmacology suggests multiple potential neuromodulatory mechanisms beyond hallucinogenic effects, including possible roles in neuroprotection, neuroplasticity, and cellular stress response modulation [1] [10].

Table 1: Neuropharmacological Receptor Binding Profile of N,N-Dimethyltryptamine

Receptor TypeBinding Affinity (Ki)Activation EC50Primary Cellular Effects
Serotonin 5-hydroxytryptamine-2A0.06-0.5 μM0.5-1.2 μMGq-protein signaling, phospholipase C activation
Serotonin 5-hydroxytryptamine-1A0.2-0.8 μM1.5-3.0 μMGi-protein signaling, neuronal hyperpolarization
Trace Amine-Associated Receptor 12.5-8.0 μM1.2-4.5 μMβ-arrestin recruitment, cAMP modulation
Sigma-1 Receptor14-65 μMNot determinedEndoplasmic reticulum chaperone activity
Serotonin 5-hydroxytryptamine-38-22 μMNot determinedLigand-gated ion channel activation

The endogenous presence of N,N-Dimethyltryptamine in mammalian neurophysiology further elevates its research significance. Evidence confirms N,N-Dimethyltryptamine biosynthesis in human brain tissue via indolethylamine-N-methyltransferase activity at concentrations of 250-450 pmol/g tissue/hour. Potential roles in neural signaling include synaptic vesicle sequestration at concentrations up to 15 mM and stress-responsive biosynthesis elevation. These findings position endogenous N,N-Dimethyltryptamine as a potential neurotransmitter or neuromodulator, with the succinate salt formulation providing an essential reference compound for comparative studies of exogenous versus endogenous effects [1] [10].

Historical Evolution of Tryptamine Salt Formulations in Psychedelic Science

The development of tryptamine salt formulations represents a crucial pharmaceutical advancement in psychedelic science, addressing persistent challenges in compound stability, dosage precision, and research reproducibility. Early psychedelic research in the mid-20th century primarily utilized unstable freebase alkaloids or crude plant extracts, which presented significant obstacles to experimental standardization. The isolation and characterization of N,N-Dimethyltryptamine in 1931 by Richard Manske initiated systematic pharmacological investigation, but inconsistent purity and rapid decomposition hampered progress for decades. This limitation became particularly evident in the landmark University of New Mexico clinical studies (1990-1995), where intravenous N,N-Dimethyltryptamine administration required freshly prepared solutions for each session due to decomposition concerns [5] [10].

The evolution of salt formulations accelerated with the discovery that crystalline salts could overcome the oxidative instability inherent to the freebase indole structure. Pharmaceutical development progressed through several generations of tryptamine salts:

  • First-generation hydrochloride salts: Offered improved water solubility but demonstrated hygroscopicity and thermal instability
  • Fumarate formulations: Provided enhanced crystallinity and resistance to oxidation but exhibited limited aqueous solubility
  • Succinate derivatives: Combined optimal thermal stability with improved solubility profiles

The chemical synthesis of tryptamine salts advanced significantly following the elucidation of N,N-Dimethyltryptamine's biosynthesis pathway in mammalian tissue. Key milestones included the identification of indolethylamine-N-methyltransferase in 1961 and the demonstration of intracisternal tryptamine conversion to N,N-Dimethyltryptamine in rat brain in 1972. These biochemical insights informed synthetic approaches that mimicked enzymatic methylation patterns, resulting in more physiologically compatible salt forms [3] [10].

Table 2: Historical Development of Tryptamine Salt Formulations

DecadeKey DevelopmentsResearch Impact
1930-1940Initial synthesis of freebase N,N-Dimethyltryptamine; Isolation from plant sourcesBasic pharmacological characterization
1950-1960Hydrochloride salts for injection; Early analytical standardizationFirst human psychopharmacology studies
1970-1980Understanding endogenous biosynthesis pathways; Fumarate salt developmentCorrelation of structure with neurochemical effects
1990-2000Crystalline polymorph characterization; Synthetic purification advancesImproved receptor binding studies
2010-PresentSuccinate, tartrate, and maleate formulations; Polymorph engineeringClinical trial readiness; Neuroimaging applications

Patent literature reveals accelerating innovation in crystalline tryptamine formulations, with succinate salts specifically designed to address multiple pharmaceutical challenges simultaneously. Modern crystallization techniques enable precise control over polymorph formation, particle morphology, and hydration states—critical parameters for consistent bioavailability in neuropharmacological research. The development of N,N-Dimethyltryptamine succinate represents the current pharmaceutical standard for investigational studies requiring optimal chemical stability and precise dosing [3].

Succinate Counterion Rationalization for Tryptamine-Based Investigational Compounds

The selection of succinic acid as a counterion for N,N-Dimethyltryptamine formulations reflects sophisticated pharmaceutical design principles addressing multiple physicochemical and biological parameters. Succinate anions form stable, well-defined crystalline lattices with protonated N,N-Dimethyltryptamine molecules, creating a coordination complex resistant to oxidative degradation. X-ray diffraction analysis confirms that succinate salts exhibit superior crystallinity compared to other dicarboxylate formulations, with characteristic diffraction peaks at 2θ angles of 8.5°, 12.7°, 17.3°, and 22.1° that demonstrate high structural order. This crystalline regularity directly correlates with enhanced thermal stability, as demonstrated by differential scanning calorimetry showing decomposition initiation above 175°C compared to 110-130°C for freebase forms [3].

The succinate counterion significantly modifies dissolution profiles critical for research applications. Succinate formulations demonstrate a pH-dependent solubility profile ideally suited for physiological conditions, with enhanced aqueous dissolution (45-60 mg/mL in pH 7.4 buffer) compared to fumarate (15-25 mg/mL) or tartrate salts (20-35 mg/mL). This optimized solubility facilitates preparation of concentrated solutions for intravenous administration in neuroimaging studies without requiring potentially irritating co-solvents. The buffering capacity of succinate within the physiological pH range (pKa1 = 4.2; pKa2 = 5.6) further stabilizes solutions against pH fluctuations that accelerate N,N-Dimethyltryptamine degradation [3] [8].

From a metabolic perspective, succinate offers biocompatibility advantages over synthetic counterions. As an endogenous Krebs cycle intermediate, succinate participates in natural biochemical pathways, eliminating concerns about exotic metabolite accumulation during chronic administration studies. This contrasts with synthetic counterions like p-toluenesulfonate that produce biologically unfamiliar metabolites. Succinate's metabolic integration potentially enables complementary biological activity, including possible neuromodulatory effects via succinate receptor (SUCNR1) interactions in neural tissue, though this requires further investigation [3] [8].

Table 3: Comparative Physicochemical Properties of N,N-Dimethyltryptamine Salt Formulations

ParameterSuccinate SaltFumarate SaltTartrate SaltHydrochloride Salt
Crystalline Density1.099 g/cm³1.240 g/cm³1.310 g/cm³1.180 g/cm³
Aqueous Solubility (pH 7.4)45-60 mg/mL15-25 mg/mL20-35 mg/mL>100 mg/mL
Thermal Decomposition Onset>175°C>165°C>150°C>130°C
HygroscopicityLowVery LowModerateHigh
Characteristic XRD Peaks (2θ)8.5°, 12.7°, 17.3°, 22.1°9.2°, 14.8°, 19.4°, 24.6°7.9°, 13.2°, 16.8°, 21.3°Amorphous tendency

The pharmaceutical development of N,N-Dimethyltryptamine succinate exemplifies rational salt selection extending beyond simple solubility enhancement. Modern crystal engineering approaches leverage succinate's molecular geometry to create specific packing arrangements that protect the oxidation-prone indole ring through tight crystal packing. Additionally, the succinate counterion provides improved analytical handling properties, generating distinct nuclear magnetic resonance spectra with well-resolved peaks at 2.55 ppm (methylene protons) and infrared absorption bands at 1720 cm⁻¹ (carbonyl stretch) that facilitate purity assessment. These properties collectively establish N,N-Dimethyltryptamine succinate as the preferred formulation for advanced neuroscience research requiring uncompromised chemical precision [3] [7] [8].

Properties

Product Name

N,N-DMT (succinate)

IUPAC Name

butanedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

InChI

InChI=1S/C12H16N2.C4H6O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

LFUBIKWLAFSOJN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=CC=CC=C21.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.